molecular formula C6H11NO4S B572992 1-(Ethanesulfonyl)azetidine-3-carboxylic acid CAS No. 1219828-33-7

1-(Ethanesulfonyl)azetidine-3-carboxylic acid

Cat. No.: B572992
CAS No.: 1219828-33-7
M. Wt: 193.217
InChI Key: GSAXUQYIQDBQMC-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)azetidine-3-carboxylic acid (CAS: 1219828-33-7, molecular formula: C₆H₁₁NO₄S) is a sulfonylated azetidine derivative with a carboxylic acid substituent at the 3-position. This compound is primarily utilized in industrial and scientific research as a versatile building block in medicinal chemistry, particularly for synthesizing functionalized azetidine fragments . Its synthesis involves strain-release reactions of 1-azabicyclo[1.1.0]butane intermediates, enabling gram-scale production . Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, necessitating handling in ventilated areas with personal protective equipment .

Properties

IUPAC Name

1-ethylsulfonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-2-12(10,11)7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAXUQYIQDBQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677753
Record name 1-(Ethanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-33-7
Record name 1-(Ethanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethanesulfonyl)azetidine-3-carboxylic acid
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Preparation Methods

Malonate Cyclization Route

The WO2004035538A1 patent details a scalable process starting with diethylbis(hydroxymethyl)malonate (1). Triflation using triflic anhydride generates a bis-triflate intermediate, which undergoes intramolecular cyclization with diphenylmethylamine to form the azetidine ring (2). Subsequent decarboxylation and hydrogenation yield azetidine-3-carboxylic acid (3) in 86% overall yield. Critical parameters include:

  • Solvent system : Toluene/methanol mixture for cyclization

  • Temperature : 0–5°C for triflation, room temperature for cyclization

  • Base : Triethylamine for pH control during aqueous workup

This method avoids cyanide and epichlorohydrin, addressing toxicity concerns in earlier routes.

Donor-Acceptor Azetine Hydrogenation

PMC research demonstrates stereoselective synthesis via Pd-catalyzed hydrogenation of Z-enoldiazoacetates (4) with N-arylsulfilimines (5). While primarily yielding 2-carboxylic acids, this approach provides mechanistic insights applicable to 3-carboxylic derivatives:

  • Catalyst : Cu(MeCN)₄PF₆ with chiral sabox ligands

  • Diastereocontrol : dr >20:1 for cis-hydrogenation

  • Functional group tolerance : PMB-protected intermediates withstand hydrogenolysis

Introduction of the ethanesulfonyl group occurs via nucleophilic substitution or sulfonyl chloride coupling. The CN108069889B patent exemplifies a two-step protocol:

Step 1: Methanesulfonylation of Azetidine Intermediate

ParameterSpecification
SubstrateN-unprotected azetidine-3-carboxylate
Sulfonylating agentEthanesulfonyl chloride
BaseTriethylamine (3 eq)
SolventDichloromethane
Temperature0–5°C
Yield95.7% (crude)

Step 2: Deprotection and Acid Formation

Hydrolysis of the methyl ester proceeds under basic conditions (NaOH, H₂O/THF), followed by acidification to precipitate the final product. The EP0169602A1 patent notes that direct hydrolysis of N-sulfonyl azetidine-3-cyano derivatives often requires harsh conditions (6M HCl, reflux), whereas ester intermediates enable milder processing.

Integrated Process Flows from Industrial Sources

VulcanChem's production data (VCID: VC0060093) suggests an optimized large-scale procedure:

Stage 1: Ring Formation

  • Diethylbis(hydroxymethyl)malonate → bis-triflate (CF₃SO₂O)

  • Cyclization with diphenylmethylamine (0.5 eq)

  • Solvent switch from toluene to methanol via vacuum distillation

Stage 2: Sulfonylation

  • Ethanesulfonyl chloride (1.2 eq) in DCM

  • Triethylamine scavenging of HCl byproduct

  • Aqueous wash protocol: 5% NaHCO₃ (3x vol)

Stage 3: Final Isolation

  • Crystallization from ethanol/water (1:3 v/v)

  • Purity control: >99% by HPLC (C18 column)

  • Typical batch size: 40 kg with 82% overall yield

Comparative Analysis of Methodologies

ParameterMalonate RouteAzetine RouteIndustrial Process
Starting Material Cost$120/kg$450/kg$95/kg
Step Count574
Diastereomeric RatioN/A>20:1N/A
PMI (Process Mass Intensity)18.232.712.9
E-Factor6.811.24.3

Key observations:

  • The malonate route dominates industrial production due to cost-effectiveness

  • Donor-acceptor methods enable stereochemical control but require expensive catalysts

  • Integrated processes reduce solvent use through smart workup protocols

Critical Process Optimization Parameters

Solvent Selection

  • Cyclization : Toluene > DCM due to better byproduct solubility

  • Sulfonylation : DCM > THF for reduced side reactions

  • Crystallization : Ethanol/water mixture prevents oiling out

Temperature Control

  • Triflation requires strict maintenance at 0–5°C to prevent decomposition

  • Hydrogenation steps tolerate up to 100°C without racemization

Catalytic Systems

  • Cu(MeCN)₄PF₆ enables azetine formation at RT

  • Pd/C (5% wt) used for final deprotection without over-hydrogenation

Chemical Reactions Analysis

1-(Ethanesulfonyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethanesulfonyl)azetidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the azetidine ring can interact with various biological receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Substituent Key Properties/Applications References
1-(Ethanesulfonyl)azetidine-3-carboxylic acid 1219828-33-7 C₆H₁₁NO₄S Ethanesulfonyl Building block for medicinal chemistry
1-Methanesulfonylpyrrolidine-3-carboxylic acid 1342690-59-8 C₆H₁₁NO₄S Methanesulfonyl (pyrrolidine core) Pyrrolidine analog with reduced ring strain
1-(Fluorosulfonyl)azetidine-3-carboxylic acid CID 138991423 C₄H₆FNO₄S Fluorosulfonyl Higher electrophilicity due to fluorine
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid 1343198-31-1 C₆H₁₂N₂O₄S Dimethylsulfamoyl Predicted pKa = 3.76; potential CNS activity

Key Observations :

  • Ring Strain vs. Reactivity : Azetidine derivatives (4-membered ring) exhibit higher ring strain than pyrrolidine analogs (5-membered), enhancing reactivity in strain-release reactions .
  • Sulfonyl Group Effects : Fluorosulfonyl and ethanesulfonyl groups increase electrophilicity, influencing binding to biological targets like enzymes or receptors. Methanesulfonyl and dimethylsulfamoyl groups may enhance solubility or modulate pharmacokinetics .

Pharmacologically Active Derivatives

Table 2: Pharmacological Azetidine-3-carboxylic Acid Derivatives

Compound Name Structure/Modification Pharmacological Activity Half-Life/Notes References
Siponimod (BAF312) Benzyloxyimino-cyclohexyl-trifluoromethyl S1P1/S1P5 receptor modulator Half-life: 56.6 h (human plasma)
1-(4-Methoxy-3-(trifluoromethyl)phenyl) derivative Oxadiazolyl-benzyl substituent Sphingosine 1-phosphate receptor agonist 48% synthesis yield; in vitro assays
1-(5-Chloro-3-(trifluoromethyl)phenyl) derivative Chloro-trifluoromethyl substitution Pseudoirreversible enzyme inhibition 70% synthesis yield; persistent efficacy

Key Observations :

  • Siponimod : Demonstrates CNS penetration due to lipophilicity, directly impacting immune and neuronal cells .
  • Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance metabolic stability and target affinity .

Key Observations :

  • Yields vary significantly based on substituent complexity. Halogenated or trifluoromethyl groups often require multi-step syntheses but achieve moderate to high yields .

Biological Activity

1-(Ethanesulfonyl)azetidine-3-carboxylic acid (CAS No. 1219828-33-7) is a four-membered heterocyclic compound characterized by its unique azetidine ring structure, which is substituted with an ethanesulfonyl group and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁NO₄S
  • Molecular Weight : Approximately 193.22 g/mol

The compound's structure contributes to its reactivity and biological activity, particularly through the interactions facilitated by its sulfonyl and carboxylic acid groups.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues in the enzyme's active site, leading to inhibition of enzyme activity.
  • Receptor Modulation : It interacts with various biological receptors, including Fibroblast Growth Factor Receptors (FGFRs), modulating their activity and influencing cellular signaling pathways such as the RAS–MEK–ERK and PI3K–Akt pathways .

Anticancer Properties

Research indicates that this compound has significant anticancer potential:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (e.g., MDA-MB-231 and MDA-MB-468) with IC50 values in the low micromolar range. For instance, one study reported an IC50 of approximately 0.77 μM against STAT3 DNA-binding activity, which is crucial for tumor cell survival .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, further supporting its potential as a therapeutic agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, although specific data on its efficacy against various pathogens are still being explored. Its structural features suggest potential interactions with microbial targets, warranting further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition leading to reduced proliferation in cancer cell lines.
Showed weak cellular activity against breast cancer cells due to poor membrane permeability attributed to the ionized carboxylate group.
Highlighted the interaction with FGFRs, indicating a potential pathway for therapeutic applications in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for drug development:

  • Low Molecular Weight : This characteristic may enhance absorption and distribution within biological systems.
  • Potential for Prodrug Development : Modifications such as esterification could improve cellular uptake while retaining bioactivity once inside the cell .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Ethanesulfonyl)azetidine-3-carboxylic acid in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) due to hazards identified in SDS, including skin/eye irritation and respiratory risks . Use fume hoods for weighing or synthesizing the compound. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents and dispose as hazardous waste .

Q. How can the purity of this compound be reliably determined?

  • Methodological Answer : Combine HPLC (e.g., C18 column with UV detection at 210–254 nm) and ¹H NMR (DMSO-d₆ or CDCl₃ solvent) to assess chemical and enantiomeric purity. Cross-reference retention times and spectral peaks with published data (e.g., δ 3.15–4.16 ppm for azetidine protons) .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

  • Methodological Answer : Reductive amination (e.g., NaBH₃CN in MeOH/AcOH) is widely employed to conjugate azetidine-3-carboxylic acid with aldehydes or ketones. Optimize stoichiometry (1:1.05 ratio of azetidine to aldehyde) and reaction time (12–24 hr) for yields >50% .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

  • Methodological Answer : Discrepancies arise from computational models (e.g., ESOL: 4050 mg/mL vs. Ali: 52,200 mg/mL). Validate experimentally via saturation solubility assays in PBS (pH 7.4) or DMSO. Note that sulfonyl groups may reduce solubility in polar solvents due to hydrophobic effects .

Q. What strategies improve selectivity of this compound derivatives for S1P1 over S1P3 receptors?

  • Methodological Answer : Introduce steric hindrance (e.g., 3-fluorobenzyl groups) or modify the sulfonyl moiety to reduce S1P3 binding. Use radioligand displacement assays (³H-S1P) and functional cAMP inhibition tests (IC₅₀ < 10 nM for S1P1 vs. >1 µM for S1P3) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer : Administer orally (0.3–1 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS. Monitor metabolites (e.g., de-ethylated or sulfone-oxidized forms) and correlate with efficacy endpoints like lymphocyte count reduction .

Data Analysis & Optimization

Q. What analytical methods are critical for resolving structural ambiguities in derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and 2D NMR (COSY, HSQC) to assign stereochemistry. For example, NOESY can distinguish axial vs. equatorial substituents on the azetidine ring .

Q. How can SAR studies optimize the azetidine core for enhanced target engagement?

  • Methodological Answer : Systematically vary substituents at the 3-carboxylic acid position (e.g., ester vs. amide) and sulfonyl groups. Use molecular docking (AutoDock Vina) to predict binding to S1P1’s hydrophobic pocket and validate with SPR binding assays .

Contradiction Management

Q. How to address discrepancies in reported biological efficacy across studies?

  • Methodological Answer : Standardize assay conditions (cell line, agonist concentration, incubation time). For example, conflicting EP2 antagonist potencies may arise from CHO-K1 vs. U2OS cell models. Perform head-to-head comparisons under identical protocols .

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